An In-depth Technical Guide to the Physical Properties of (1S,2R)-2-Aminocyclobutanol Hydrochloride
An In-depth Technical Guide to the Physical Properties of (1S,2R)-2-Aminocyclobutanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-2-Aminocyclobutanol hydrochloride is a chiral aminocycloalkanol derivative featuring a strained four-membered cyclobutane ring. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility, making it a compound of interest in medicinal chemistry. The constrained nature of the cyclobutane ring can mimic bioactive conformations of larger molecules, offering a unique scaffold for drug design.[1] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination, to support its application in research and development.
While specific experimental data for (1S,2R)-2-Aminocyclobutanol hydrochloride is not widely available in public literature, this guide will leverage data from its stereoisomers and related compounds to provide a thorough understanding of its expected physicochemical characteristics.
Chemical Identity and Structure
The structural integrity and stereochemistry of a molecule are fundamental to its physical and biological properties. (1S,2R)-2-Aminocyclobutanol hydrochloride is characterized by a trans configuration of the amino and hydroxyl groups on the cyclobutane ring.
| Identifier | Value | Source |
| Chemical Name | (1S,2R)-2-Aminocyclobutanol hydrochloride | N/A |
| CAS Number | 206751-79-3 | [1] |
| Molecular Formula | C₄H₁₀ClNO | [1] |
| Molecular Weight | 123.58 g/mol | N/A |
| Canonical SMILES | C1CO">C@HN.Cl | N/A |
| InChI Key | Not available | N/A |
The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid, which significantly influences its solubility and handling properties.[1]
Stereochemistry and its Influence on Physical Properties
The spatial arrangement of atoms in (1S,2R)-2-Aminocyclobutanol hydrochloride is a critical determinant of its physical properties. The trans relationship between the amino and hydroxyl groups affects intermolecular interactions, which in turn influences properties like melting point, solubility, and crystal packing.
In contrast, its cis-isomer, (1S,2S)-2-Aminocyclobutanol hydrochloride, may exhibit different properties due to the potential for intramolecular hydrogen bonding between the vicinal amino and hydroxyl groups. This can reduce the molecule's interaction with its environment, potentially leading to a lower melting point and altered solubility profile compared to the trans isomer.
Caption: Workflow for Capillary Melting Point Determination.
Solubility
(1S,2R)-2-Aminocyclobutanol hydrochloride is expected to be soluble in water and other polar protic solvents due to the presence of the hydrophilic ammonium and hydroxyl groups, and the chloride counter-ion. Data for the analogous cis-isomer suggests an aqueous solubility of approximately 50 mg/mL. [1]Its solubility in non-polar organic solvents is likely to be low.
| Solvent | Predicted Solubility | Rationale |
| Water | High | Polar, protic solvent capable of hydrogen bonding and solvating the ionic components. |
| Methanol | High | Polar, protic solvent. |
| Ethanol | Moderate | Less polar than methanol. |
| Acetone | Low | Polar, aprotic solvent, less effective at solvating the ionic salt. |
| Dichloromethane | Very Low | Non-polar organic solvent. |
| Hexane | Insoluble | Non-polar organic solvent. |
The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.
Materials:
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(1S,2R)-2-Aminocyclobutanol hydrochloride
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Selected solvents (e.g., water, methanol, ethanol)
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Vials with screw caps
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Orbital shaker or magnetic stirrer
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Constant temperature bath or incubator
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Syringes and filters (e.g., 0.45 µm PTFE or PVDF)
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Analytical balance
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Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
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Sample Preparation:
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Add an excess amount of the solid compound to a vial. The excess solid should be clearly visible.
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Add a known volume of the desired solvent.
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Equilibration:
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Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).
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Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The solid-liquid mixture should be in constant motion.
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Sample Analysis:
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After equilibration, allow the undissolved solid to settle.
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Carefully withdraw an aliquot of the supernatant using a syringe.
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Filter the aliquot through a solvent-compatible filter to remove any undissolved particles.
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Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
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Reporting:
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Solubility is typically reported in mg/mL or mol/L at the specified temperature.
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Trustworthiness: The presence of undissolved solid throughout the experiment ensures that the solution is saturated. Analysis at multiple time points can confirm that equilibrium has been reached when the concentration no longer changes over time.
Optical Rotation
As a chiral molecule, (1S,2R)-2-Aminocyclobutanol hydrochloride will rotate the plane of polarized light. The direction and magnitude of this rotation are specific to the enantiomer. While the specific rotation for this compound is not found in the surveyed literature, it is a critical parameter for confirming its enantiomeric purity. The sign of rotation (+ or -) for the (1S,2R) enantiomer would need to be determined experimentally.
Principle: A solution of the chiral compound is placed in a polarimeter, and the angle to which the plane of polarized light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation.
Apparatus:
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Polarimeter
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Sodium lamp (D-line, 589.3 nm) or other monochromatic light source
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Polarimeter cell (of a known path length, typically 1 dm)
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Analytical balance
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Volumetric flasks
Procedure:
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Solution Preparation:
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Accurately weigh a known mass of the compound.
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Dissolve the compound in a known volume of a specified solvent (e.g., water or methanol) using a volumetric flask.
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Measurement:
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Calibrate the polarimeter with the pure solvent (blank reading).
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Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.
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Place the cell in the polarimeter and measure the observed rotation (α).
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Record the temperature of the measurement.
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Calculation of Specific Rotation ([α]): [α]λT = α / (l × c) Where:
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[α]λT is the specific rotation at temperature T and wavelength λ.
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α is the observed rotation in degrees.
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l is the path length of the polarimeter cell in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Reporting:
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Report the specific rotation along with the temperature, wavelength, concentration, and solvent used (e.g., [α]D20 = +X.X° (c = 1.0, H₂O)).
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Expertise: The choice of solvent is critical as it can influence the measured rotation. Water or methanol are common choices for polar hydrochloride salts. The concentration should be chosen to give a reliably measurable rotation without being so high as to cause non-linear effects.
Spectroscopic Properties
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying functional groups. While experimental spectra for (1S,2R)-2-Aminocyclobutanol hydrochloride are not publicly available, the expected key features are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring. The chemical shifts and coupling constants of the protons attached to the stereocenters (C1 and C2) would be particularly informative for confirming the trans stereochemistry. The proton of the hydroxyl group and the protons of the ammonium group may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms of the cyclobutane ring. The chemical shifts of the carbons bearing the hydroxyl and ammonium groups will be downfield due to the electronegativity of these substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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N-H stretch: One or more bands in the region of 3000-3300 cm⁻¹ for the primary ammonium group.
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C-H stretch: Bands just below 3000 cm⁻¹ for the C-H bonds of the cyclobutane ring.
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N-H bend: An absorption around 1600 cm⁻¹.
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C-O stretch: A band in the region of 1050-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the base peak would be expected to correspond to the protonated free amine [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 88.08. Fragmentation may involve the loss of water or ammonia from the parent ion.
Stability and Storage
As a hydrochloride salt, (1S,2R)-2-Aminocyclobutanol hydrochloride is expected to be more stable than its free base form. However, like many amine salts, it is likely to be hygroscopic. Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake. Refrigeration may be recommended for long-term storage to minimize any potential degradation. [1]
Conclusion
(1S,2R)-2-Aminocyclobutanol hydrochloride is a chiral building block with potential applications in pharmaceutical development. This guide has detailed its key physical properties, including its chemical identity, stereochemical considerations, and expected characteristics such as appearance, melting point, solubility, and optical rotation. While specific experimental data for some of these properties are not widely published, the provided protocols and comparative data offer a robust framework for its handling, characterization, and application in a research setting. Accurate experimental determination of these properties is a crucial step in any drug development program to ensure the quality, consistency, and performance of this promising chemical entity.
